Product packaging for 3,5-Dimethyl-4-iodopyrazole(Cat. No.:CAS No. 2033-45-6)

3,5-Dimethyl-4-iodopyrazole

Cat. No.: B181040
CAS No.: 2033-45-6
M. Wt: 222.03 g/mol
InChI Key: MZZXIXHKDJNBJQ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-iodopyrazole is a valuable halogenated heterocyclic building block extensively used in organic and medicinal chemistry. Its primary research value lies in its role as a versatile intermediate in transition metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, enabling the facile construction of complex biaryl systems and functionalized molecules for drug discovery and materials science . Iodopyrazoles are important precursors in the development of pharmacologically active compounds, with documented applications in the synthesis of investigational agents targeting a range of conditions, including antidiabetic, anticancer, anti-inflammatory, antimalarial, and antimicrobial therapies . The iodine atom at the 4-position of the electron-rich pyrazole ring acts as an excellent leaving group, facilitating direct functionalization and providing a strategic handle for molecular diversification. Furthermore, the structural motif of halogenated pyrazoles is frequently employed in the design and synthesis of novel ligands for coordination chemistry, such as trispyrazolylborate and pyrazolyldiphosphine systems, which are widely studied in catalysis and materials research .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7IN2 B181040 3,5-Dimethyl-4-iodopyrazole CAS No. 2033-45-6

Properties

IUPAC Name

4-iodo-3,5-dimethyl-1H-pyrazole
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InChI

InChI=1S/C5H7IN2/c1-3-5(6)4(2)8-7-3/h1-2H3,(H,7,8)
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InChI Key

MZZXIXHKDJNBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2
Source PubChem
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DSSTOX Substance ID

DTXSID30174228
Record name Pyrazole, 3,5-dimethyl-4-iodo-
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Molecular Weight

222.03 g/mol
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CAS No.

2033-45-6
Record name 4-Iodo-3,5-dimethyl-1H-pyrazole
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Record name 3,5-Dimethyl-4-iodopyrazole
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Record name Pyrazole, 3,5-dimethyl-4-iodo-
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Record name 3,5-Dimethyl-4-iodo-1H-pyrazole
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Reactivity and Chemical Transformations of 3,5 Dimethyl 4 Iodopyrazole

Functionalization at the Pyrazole (B372694) Nitrogen Atom (N-Derivatization)

The presence of a reactive N-H group in the pyrazole ring makes N-derivatization a crucial step for modifying the compound's properties and for subsequent reactions.

Protection Strategies for the N-H Group

To prevent unwanted side reactions and to direct the reactivity of the pyrazole ring, the nitrogen atom is often protected with a suitable protecting group. Common protecting groups for pyrazoles include tert-butoxycarbonyl (Boc) and ethoxyethyl (EtOEt). researchgate.net

The Boc group is introduced by reacting the pyrazole with Boc anhydride. researchgate.net While effective, the Boc group has been found to be unstable under certain conditions, such as in reactions involving organolithium compounds and during gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net

The ethoxyethyl (EtOEt) group is another widely used protecting group that can be introduced by reacting the pyrazole with ethyl vinyl ether, typically in the presence of a catalytic amount of acid. researchgate.netarkat-usa.org This protection is reversible under mild acidic conditions. researchgate.netarkat-usa.org Studies have shown that the EtOEt group is generally more stable than the Boc group in subsequent cross-coupling reactions. researchgate.net

Table 1: N-Protecting Groups for 3,5-Dimethyl-4-iodopyrazole and Related Pyrazoles

Protecting Group Reagent for Introduction Key Characteristics
tert-butoxycarbonyl (Boc) Boc anhydride Unstable in some reaction conditions. researchgate.net

Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives of this compound expands its synthetic utility. For instance, N-alkylation can be achieved to introduce various substituents at the nitrogen atom. One example involves the synthesis of 4-iodo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole. vulcanchem.com This is accomplished by reacting 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole with an iodinating agent like iodine monochloride (ICl). vulcanchem.com The trifluoromethyl group at the N1 position enhances properties like metabolic stability and lipophilicity, which are desirable in pharmaceutical applications. vulcanchem.com

Another important N-derivatization is the introduction of a trityl group. While specific examples for this compound are less common in the provided context, the related 4-bromo-1H-1-tritylpyrazole has been used in palladium-catalyzed coupling reactions. nih.gov

Cross-Coupling Reactions

The iodine atom at the C4 position of this compound makes it an excellent substrate for various palladium-catalyzed and other metal-mediated cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Sonogashira Cross-Coupling for C-C Bond Formation

The Sonogashira cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. N-protected this compound derivatives readily participate in Sonogashira reactions. For these reactions to be successful, protection of the pyrazole's N-H group is often necessary, as pyrazoles themselves can act as ligands for the transition metal catalysts. arkat-usa.org

In a typical procedure, an N-ethoxyethyl-protected iodopyrazole is reacted with a terminal alkyne, such as phenylacetylene, in the presence of a palladium catalyst like palladium(II) chloride-bis(triphenylphosphine) (PdCl2(PPh3)2) and a copper(I) co-catalyst (CuI), with a base like triethylamine (B128534) (Et3N) in a solvent such as tetrahydrofuran (B95107) (THF). arkat-usa.orgmetu.edu.tr These reactions have been shown to proceed in high yields. arkat-usa.org This methodology allows for the synthesis of a variety of alkynyl-substituted pyrazoles. arkat-usa.org

Palladium-Catalyzed Reactions for Further Derivatization

Beyond the Sonogashira reaction, the C-I bond in this compound and its derivatives is highly reactive in other palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. rsc.orgvulcanchem.com This reaction allows for the formation of biaryl compounds by coupling the iodopyrazole with an organoboron reagent. For example, the Suzuki-Miyaura reaction of a C5-arylated 4-iodopyrazole (B32481) derivative with phenylboronic acid, using a palladium acetate (B1210297) catalyst, yields a C5,C4-diarylpyrazole. rsc.org

The reactivity of the C-I bond can be selectively controlled. For instance, palladium-catalyzed direct C-H arylation at the C5 position of N-protected 4-iodopyrazoles can be achieved without affecting the C-I bond. rsc.org This chemoselectivity allows for sequential functionalization, where the C5 position is first arylated, and then the C4-iodo substituent is used for a subsequent cross-coupling reaction. rsc.org

Furthermore, the iodine substituent facilitates the synthesis of various functionalized pyrazoles that are of interest in materials science, where pyrazoles can act as ligands for transition metals in catalysis. vulcanchem.com

Indium-Mediated Synthesis of Heterobiaryls

An alternative to palladium-catalyzed methods is the indium-mediated synthesis of heterobiaryls. This palladium-mediated coupling reaction utilizes triorganoindium reagents with organic electrophiles. nih.gov Both electron-rich and electron-poor heterocycles can serve as either the organic electrophile or the organoindium derivative. nih.gov 4-Iodopyrazole has been specifically mentioned as a substrate used in these indium-mediated syntheses to produce heterobiaryls. chemicalbook.comguidechem.comsmolecule.com This method expands the toolbox for creating complex heterocyclic structures.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
tert-butoxycarbonyl (Boc) anhydride
Ethoxyethyl (EtOEt)
Ethyl vinyl ether
4-iodo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole
3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole
Iodine monochloride (ICl)
4-bromo-1H-1-tritylpyrazole
Phenylacetylene
Palladium(II) chloride-bis(triphenylphosphine) (PdCl2(PPh3)2)
Copper(I) iodide (CuI)
Triethylamine (Et3N)
Tetrahydrofuran (THF)
Phenylboronic acid
Palladium acetate

Nucleophilic Substitution at the Iodine Position

The carbon-iodine bond at the 4-position of the pyrazole ring is susceptible to nucleophilic attack, facilitating the introduction of various functional groups. cymitquimica.com This reactivity is particularly useful in cross-coupling reactions catalyzed by transition metals.

A significant transformation involving nucleophilic substitution is the copper(I) iodide (CuI)-catalyzed coupling of 4-iodopyrazoles with alcohols, leading to the formation of a C-O bond and the synthesis of 4-alkoxypyrazoles. researchgate.netmdpi.com This direct alkoxylation method is an efficient route to produce compounds that have shown a range of biological activities, including the inhibition of liver alcohol dehydrogenase and potential as cytochrome P-450 inducers. nih.gov

The efficiency of the CuI-catalyzed C-O coupling reaction is highly dependent on the catalytic system, including the choice of ligand and base. mdpi.comresearchgate.net Research into the coupling of N-protected 4-iodopyrazoles with various alcohols has shown that the combination of CuI as the catalyst, a phenanthroline-based ligand, and a strong base like potassium t-butoxide is effective. researchgate.netmdpi.com

Initial studies without a suitable ligand or using solvents like DMF did not yield the desired product. mdpi.comsemanticscholar.org The use of allyl alcohol as both reactant and solvent showed some success, but the breakthrough came with the introduction of specific ligands. researchgate.netsemanticscholar.org The ligand 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280), in particular, was identified as optimal for this transformation. researchgate.netnih.gov The optimal conditions typically involve using CuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%), and potassium t-butoxide (2 equivalents) with an excess of the alcohol. researchgate.netmdpi.comresearchgate.net

Table 1: Evaluation of Ligand and Temperature Effects on CuI-Catalyzed Allylation of 4-Iodo-1H-1-tritylpyrazole

Entry Ligand Temperature (°C) Time (h) Yield (%)
1 L3 (1,10-phenanthroline) 110 overnight 51
2 L4 (3,4,7,8-tetramethyl-1,10-phenanthroline) 110 1 (MW) 54
3 L4 (3,4,7,8-tetramethyl-1,10-phenanthroline) 130 1 (MW) 66
4 L4 (3,4,7,8-tetramethyl-1,10-phenanthroline) 160 1 (MW) 16

Data sourced from studies on N-trityl-4-iodopyrazole as a model substrate. semanticscholar.org

The reaction scope includes a variety of primary and secondary alcohols. Linear short-chain primary alcohols like methanol, ethanol (B145695), and n-propanol generally provide moderate to good yields (61-76%), while longer-chain and branched alcohols may result in lower yields. researchgate.netmdpi.com

The application of microwave (MW) irradiation has been shown to dramatically improve the efficiency of the CuI-catalyzed alkoxylation of 4-iodopyrazoles. researchgate.netsemanticscholar.org Compared to conventional heating methods that can require long reaction times (e.g., overnight), microwave-assisted synthesis can reduce the reaction time to as little as one hour while achieving comparable or even higher yields. researchgate.netsemanticscholar.org

For instance, in the coupling reaction with allyl alcohol, conventional heating at 110 °C overnight resulted in a 51% yield. researchgate.net Under microwave irradiation at 130 °C, the reaction time was reduced to just one hour, and the yield increased to 66%. researchgate.netnih.govsemanticscholar.org This enhancement is attributed to the rapid and efficient heating of the reaction mixture by microwaves. mdpi.comzu.edu.ly

Table 2: Comparison of Conventional vs. Microwave Heating for C-O Coupling

Heating Method Temperature (°C) Time Yield (%)
Conventional 110 overnight 51
Microwave 130 1 h 66

Based on the reaction of N-trityl-4-iodopyrazole with allyl alcohol using CuI and 3,4,7,8-tetramethyl-1,10-phenanthroline. researchgate.netsemanticscholar.org

CuI-Catalyzed Coupling with Alcohols for C-O Bond Formation (4-Alkoxylation)

Other Derivatization Reactions

Beyond C-O bond formation, this compound can undergo other important derivatization reactions, allowing for the introduction of different functional groups and the synthesis of diverse pyrazole-based structures.

The iodine atom at the C4-position can be substituted with a nitro group through a process known as nitrodeiodination. This reaction provides a route to synthesize 3,5-dimethyl-4-nitropyrazole from its 4-iodo precursor. tandfonline.comresearchgate.net This transformation is typically achieved by treating the iodopyrazole with a nitrating agent.

An efficient method involves the use of nitric acid over a silica-sulfuric acid catalyst, which avoids the need for large quantities of strong acids and simplifies the workup procedure. tandfonline.com Another reported method utilizes Faujasite, a type of zeolite, as a catalyst for the nitrodeiodination of iodopyrazoles with nitric acid. researchgate.net This catalytic approach is simple, rapid, and avoids the use of sulfuric acid or oleum, making it suitable for pharmaceutical applications. researchgate.net For example, nitration of iodopyrazole derivatives using nitric acid in a tetrahydrofuran (THF)/water mixture can achieve high yields. vulcanchem.com

While this compound is already iodinated at a key position, further iodination can lead to poly-iodinated pyrazoles. The synthesis of compounds such as 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole often starts from pyrazole itself. sigmaaldrich.com These reactions typically involve treating the pyrazole ring with an iodinating agent under specific conditions.

One common method for the iodination of pyrazoles uses a combination of iodine and an oxidizing agent or a base. rsc.org For example, treating pyrazole with iodine and ammonium (B1175870) hydroxide (B78521) can yield a mixture of 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole. sigmaaldrich.com Another approach involves using iodine in the presence of potassium iodide (I2–KI). rsc.org Oxidative iodination methodologies, such as using a mixture of iodine and iodic acid (I2–HIO3), have also been employed, although they may selectively yield di-iodo derivatives. rsc.org These methods highlight the potential pathways for creating pyrazoles with multiple iodine substituents, which are of interest as high-density materials and biocidal agents. rsc.org

Reactions with Alkyl Magnesium Halides for Pyrazole Aldehyde Formation

The transformation of 4-iodopyrazole derivatives, such as this compound, into pyrazole-4-carbaldehydes represents a valuable synthetic route for introducing a versatile functional group onto the pyrazole core. This is commonly achieved through a metal-halogen exchange reaction using an alkyl magnesium halide (Grignard reagent), followed by formylation.

For N-unsubstituted pyrazoles, it is often necessary to protect the acidic N-H proton before introducing the Grignard reagent to prevent it from being quenched. researchgate.net Protecting groups like the ethoxyethyl (EtOEt) group are effective for this purpose and can be readily removed under mild acidic conditions after the reaction is complete. researchgate.netarkat-usa.org

Research into the reactivity of N-protected iodopyrazoles with Grignard reagents has provided detailed insights into this transformation. researchgate.net Studies have shown that 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole can be successfully converted into 1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehyde in good yield via a Grignard intermediate. arkat-usa.orgresearchgate.net The reactivity of the iodine atom is position-dependent. For instance, investigations on diiodopyrazoles revealed that the iodine at the 4-position is generally more reactive towards Grignard reagents than an iodine at the 3-position, especially at lower temperatures. researchgate.net

The table below summarizes key findings from reactivity studies of N-protected iodopyrazoles with Grignard reagents for the formation of pyrazole aldehydes.

Table 1: Synthesis of Pyrazole Aldehydes via Grignard Reaction

Starting MaterialGrignard ReagentConditionsMajor Product(s)Observed Yield/Conversion
1-(1-ethoxyethyl)-4-iodo-1H-pyrazoleAlkyl magnesium bromideMetal-halogen exchange followed by formylation1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehydeGood yield reported arkat-usa.orgresearchgate.net
1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazoleEtMgBr-40 °C, then formylation1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehydeRatio of 4-carbaldehyde to 3-carbaldehyde is 4:1; 30% starting material unreacted researchgate.net
1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazoleEtMgBr+5 °C, then formylationMixture of 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole-3-carbaldehyde and 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehydeFull conversion; 1:1 ratio of isomers researchgate.net

Coordination Chemistry and Metal Complexes of 3,5 Dimethyl 4 Iodopyrazole

3,5-Dimethyl-4-iodopyrazole as a Ligand

As a derivative of pyrazole (B372694), this compound is recognized for its capacity to coordinate with metal ions, leading to the formation of stable complexes. google.com The nature of its substituents—two methyl groups and an iodine atom—plays a crucial role in defining its properties as a ligand.

This compound typically functions as a neutral monodentate ligand, coordinating to metal centers through its sp²-hybridized pyridinic nitrogen atom. akjournals.comdnu.dp.ua This N-donating characteristic is a fundamental property of the pyrazole ring system. The presence of two electron-donating methyl groups at the 3- and 5-positions increases the nucleophilicity and electron density of the pyrazole ring, which can enhance its coordinating ability compared to unsubstituted pyrazole. researchgate.net In its complexes, the non-equivalence of protons at positions three and five, along with the presence of an N-H signal in ¹H-NMR spectra, confirms the neutral monodentate coordination mode. akjournals.com Infrared (IR) spectroscopy further supports this, as two distinct γ(CH) bands are expected for neutral, monodentate 4-substituted pyrazoles, in contrast to a single absorption for bridging pyrazole ligands. akjournals.com

The iodine atom at the 4-position of the pyrazole ring introduces significant electronic and steric effects that influence the ligand's coordination behavior. Electronically, the iodine substituent has a notable effect on the chemical shifts of the iodine-substituted carbon atoms within the pyrazole ring. researchgate.net While iodine is generally considered electron-withdrawing, its impact on the basicity of the coordinating nitrogen atom is modulated by the electron-donating methyl groups.

Sterically, the bulky iodine atom, in conjunction with the methyl groups, can affect the coordination geometry and the number of ligands that can fit around a metal center. rsc.org This steric hindrance can influence the packing of molecules in the crystal lattice and may favor specific isomeric forms of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound has been successfully demonstrated, particularly with palladium(II), a metal ion known for its affinity for nitrogen-donor ligands and its formation of square-planar complexes.

Several palladium(II) complexes featuring the this compound (HdmIPz) ligand have been synthesized and characterized. akjournals.comresearchgate.net A common synthetic route involves the reaction of a palladium(II) precursor, such as [PdCl₂(MeCN)₂], with the pyrazole ligand in a suitable solvent like methanol. akjournals.comresearchgate.net

Complexes with the general formula [PdX₂(HdmIPz)₂], where X can be a halide (Cl⁻, Br⁻, I⁻) or a pseudohalide (SCN⁻), are typically prepared. akjournals.comresearchgate.netunesp.br The chloro-complex, [PdCl₂(HdmIPz)₂], is synthesized by reacting [PdCl₂(MeCN)₂] with two equivalents of HdmIPz. akjournals.com The other derivatives (bromo, iodo, and thiocyanato) can then be obtained through metathetical reactions, where the chloride ligands in the parent complex are replaced by other anions. akjournals.com

Another class of complexes involves ancillary ligands, such as triphenylphosphine (B44618) (PPh₃). While the specific complex trans-[PdCl₂(HdmIPz)(PPh₃)] is not detailed, analogous complexes like trans-[PdCl₂(HIPz)(PPh₃)] (where HIPz is 4-iodopyrazole) are synthesized by reacting a palladium precursor with the pyrazole and triphenylphosphine in a 1:1:1 molar ratio. unesp.br These complexes are generally stable solids, soluble in solvents like DMSO and chloroform. unesp.br

Table 1: Synthesis of [PdX₂(HdmIPz)₂] Complexes
ComplexSynthesis MethodReactantsReference
[PdCl₂(HdmIPz)₂]Direct reaction[PdCl₂(MeCN)₂] and this compound (HdmIPz) akjournals.com
[PdBr₂(HdmIPz)₂]Metathetical reaction[PdCl₂(HdmIPz)₂] and a bromide salt akjournals.com
[PdI₂(HdmIPz)₂]Metathetical reaction[PdCl₂(HdmIPz)₂] and an iodide salt akjournals.com
[Pd(SCN)₂(HdmIPz)₂]Metathetical reaction[PdCl₂(HdmIPz)₂] and a thiocyanate (B1210189) salt akjournals.com

Palladium(II) complexes commonly adopt a square-planar coordination geometry, and those with pyrazole-based ligands are no exception. akjournals.comunesp.brcolab.ws The structure of the analogous complex trans-[PdCl₂(HIPz)(PPh₃)] (where HIPz = 4-iodopyrazole) has been confirmed by single-crystal X-ray diffraction to have a nearly square-planar geometry around the Pd(II) center. unesp.br In this configuration, the chloro ligands are arranged in a trans position to each other. unesp.br The bond angles defining the plane, such as Cl1–Pd–Cl2 and N1–Pd–P1, are close to 180° (177.49(5)° and 174.58(11)°, respectively), while the cis angles are near 90° (ranging from 87.57(5)° to 94.02(5)°), which is characteristic of a slightly distorted square-planar environment. unesp.br Similarly, complexes of the type [PdX₂(HdmIPz)₂] are proposed to feature a square-planar geometry where the two pyrazole ligands and the two X anions coordinate to the central palladium atom. akjournals.com

Table 2: Selected Crystallographic Data for the Analogous Complex trans-[PdCl₂(HIPz)(PPh₃)]
ParameterValueReference
Coordination GeometrySlightly distorted square-planar unesp.br
Cl1–Pd–Cl2 Bond Angle177.49(5)° unesp.br
N1–Pd–P1 Bond Angle174.58(11)° unesp.br
Pd–Cl1 Bond Length2.2792(13) Å unesp.br
Pd–Cl2 Bond Length2.3119(12) Å unesp.br
Pd–N1 Bond Length2.120(4) Å unesp.br

Copper(II) Complexes (e.g., Trinuclear Pyrazolates, Azametallacrowns)

This compound (HdmIPz) has been utilized in the synthesis of various copper(II) complexes, with trinuclear structures being a prominent theme. researchgate.net These complexes often feature a core structure where three copper(II) ions are bridged by pyrazolate ligands.

A common and effective method for synthesizing copper(II) pyrazolate complexes is through the oxidative dissolution of copper metal. dnu.dp.uadnu.dp.ua This direct synthesis approach involves reacting copper powder with the pyrazole ligand in a suitable solvent, often in the presence of other reagents to facilitate the reaction and control the final product. dnu.dp.uadnu.dp.ua For instance, the reaction of copper powder with 4-iodopyrazole (B32481) in acetonitrile (B52724) can lead to the formation of trinuclear copper(II) pyrazolates. dnu.dp.ua This method is advantageous as it starts from the zerovalent state of copper. researchgate.net

The synthesis of a trinuclear copper(II) complex with 3,5-dimethyl-1H-pyrazole and oxalate (B1200264) has been achieved through oxidative dissolution, yielding green crystals of Cu(H2O)(DMPZ)2C2O4 in high yield. dnu.dp.ua Similarly, reacting copper powder with 3,5-trimethyl-1H-pyrazole, ammonium (B1175870) acetate (B1210297), and ammonium bromide in dimethylformamide resulted in the formation of [Cu(H2O)2(CH3COO)Br]n. dnu.dp.ua

In some trinuclear copper(II) complexes, the coordination environment around the copper ions is best described as an intermediate between trigonal bipyramidal and square pyramidal. dnu.dp.ua For example, in a series of mononuclear five-coordinated pseudohalido-Cu(II) complexes, those with isp3tren or tedmpza ligands adopt a distorted trigonal bipyramidal geometry, while complexes with certain tridentate amine ligands exhibit a distorted square pyramidal geometry. nih.gov The τ-parameter, a geometric index, is often used to quantify the degree of distortion from these ideal geometries. nih.gov In one instance, two of the copper(II) centers in a trinuclear unit have a square pyramid geometry, while the third is octahedral with a Jahn-Teller distortion. researchgate.net

In the complex Cu(H2O)(DMPZ)2C2O4, the Cu(II) ion has a slightly distorted square-pyramidal coordination. The equatorial plane is formed by two nitrogen atoms from the pyrazole ligands and two oxygen atoms from the oxalate anion, with a water molecule occupying the axial position. dnu.dp.ua

Table 1: Selected Copper(II) Complexes with Pyrazole Derivatives and their Coordination Geometries

Complex Ligands Coordination Geometry Reference
[Cu(isp3tren)(N3)]ClO4 isp3tren, N3- Distorted Trigonal Bipyramidal nih.gov
[Cu(tedmpza)(dca)]ClO4 tedmpza, dca- Distorted Trigonal Bipyramidal nih.gov
[Cu(L1)(NCS)2] L1, NCS- Distorted Square Pyramidal nih.gov
Cu(H2O)(DMPZ)2C2O4 DMPZ, C2O4^2-, H2O Slightly Distorted Square-Pyramidal dnu.dp.ua
[Cu3(μ3−OH)(pz)3(Hpz)3]2+ pz-, Hpz Two Square Pyramidal, One Octahedral researchgate.net

Titanium(IV) Adducts (e.g., TiCl4L2)

The reaction of 3,5-dimethylpyrazole (B48361) with titanium tetrachloride leads to the formation of the binary adduct TiCl4(3,5-(CH3)2C3H2N2)2. acs.org This complex is part of a broader class of TiCl4L2 adducts formed with various substituted pyrazoles, including 4-iodopyrazole. acs.orgacs.org The synthesis of these adducts is typically achieved by reacting titanium tetrachloride with the corresponding pyrazole ligand, resulting in yields ranging from 30% to 86%. acs.orgacs.org

The crystal structure of TiCl4(3,5-(CH3)2C3H2N2)2 has been determined by X-ray diffraction. acs.org An interesting aspect of these TiCl4L2 complexes is the analysis of factors that determine whether the ligands adopt a cis or trans geometry around the titanium center. acs.org

Table 2: Crystallographic Data for TiCl4(3,5-(CH3)2C3H2N2)2

Parameter Value Reference
Crystal System Monoclinic acs.org
Space Group C2/c acs.org
a (Å) 12.087(2) acs.org
b (Å) 12.922(3) acs.org
c (Å) 10.403(2) acs.org
β (°) 92.08(2) acs.org
Z 4 acs.org

Cobalt Complexes

While the provided information primarily focuses on copper and titanium, research has also been conducted on cobalt complexes with pyrazole-based ligands. For instance, a mononuclear Co(II) complex with 3,5-dimethyl-4-amino-1H-pyrazole, [Co(C5H9N3)2Cl2], has been synthesized and characterized. In this complex, the cobalt atom exhibits a tetrahedral coordination environment, bonded to two nitrogen atoms from the pyrazole ligands and two chlorine atoms. researchgate.net Other studies have explored the synthesis and properties of various cobalt(II) complexes with different pyrazole derivatives, indicating a broad field of research. ekb.egrsc.org

Intermolecular Interactions in Metal Complexes

The solid-state structures of metal complexes with this compound and related ligands are significantly influenced by non-covalent interactions, particularly hydrogen bonding.

Similarly, in copper(II) complexes, hydrogen bonding is a significant factor. For example, in the crystal structure of [Cu(H2O)2(CH3COO)Br]n, hydrogen bonds involving the water ligands (H···O/O···H and H···Br/Br···H) are the main contributors to the intermolecular interactions. dnu.dp.uadnu.dp.ua In other instances, hydrogen bonds can link complex units into extended supramolecular architectures, such as the formation of polymeric chains in a trinuclear copper(II) azametallacrown complex. dnu.dp.ua The versatility of pyrazoles to form hydrogen-bonded supramolecular materials is a well-documented phenomenon. mdpi.com

Halogen Bonding in Coordination Systems

The iodine substituent at the 4-position of the this compound ligand introduces a significant feature in its coordination chemistry: the capacity for halogen bonding. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic (Lewis basic) site. In coordination compounds, this interaction plays a crucial role in dictating supramolecular assemblies, influencing crystal packing, and engineering novel materials.

The iodine atom in this compound acts as a potent halogen bond donor. This capability is fundamental to the self-assembly of the molecule itself, which can form supramolecular nanotubes and microtubes. rsc.orguni-bayreuth.deacs.orgacs.orgacs.orggrafiati.com Density functional theory (DFT) calculations have quantified the combined hydrogen and halogen bond interaction energy between molecules of this compound to be as high as 32.81 kJ mol⁻¹, a force substantial enough to direct the assembly into complex hierarchical structures like fibrils and sheets that ultimately form tubes. rsc.org

In the context of metal complexes, while the pyrazole's nitrogen atoms coordinate to the metal center, the iodine atom is available to form secondary interactions with halogen bond acceptors. These acceptors can be anions, solvent molecules, or even other ligands within the coordination sphere. Research on related iodinated pyrazole ligands demonstrates that these interactions are specific and directional. The types of observed halogen bonds include C–I⋯O, C–I⋯N, and C–I⋯π interactions. mdpi.comresearchgate.net The strength and geometry of these bonds are influenced by the substituents on the pyrazole ring and the nature of the acceptor. mdpi.com For instance, studies on various 5-iodo-1-arylpyrazoles show that the iodine atom readily engages in halogen bonding with carbonyl oxygen atoms or the nitrogen atoms of adjacent molecules, creating defined supramolecular patterns like infinite chains. mdpi.comresearchgate.net

The interplay between halogen bonding and other non-covalent forces, such as hydrogen bonding and π-stacking, is a key factor in the crystal engineering of coordination compounds. nih.gov In systems involving this compound or its analogs, the N-H group of the pyrazole ring can act as a hydrogen bond donor, while the iodine atom serves as a halogen bond donor. This dual functionality allows for the construction of complex, multidimensional networks. rsc.orgnih.gov The deliberate use of both interactions allows for a higher degree of control in assembling molecules into desired architectures. nih.gov

The table below presents data from studies on related iodinated pyrazole compounds, illustrating the typical parameters of halogen bonds. These examples showcase the distances and angles characteristic of C–I⋯Acceptor interactions, which are shorter than the sum of the van der Waals radii and exhibit a high degree of linearity, confirming their nature as strong, directional interactions.

Interactive Table: Halogen Bond Parameters in Iodinated Pyrazole Systems

Halogen Bond Donor CompoundHalogen Bond TypeI⋯Acceptor Distance (Å)C–I⋯Acceptor Angle (°)Reference
5-Iodo-1-(phenyl)-3,4-bis(methoxycarbonyl)pyrazoleC–I⋯O2.993175.2 mdpi.com
1-(4-Bromophenyl)-5-iodo-3,4-bis(methoxycarbonyl)pyrazoleC–I⋯O3.045157.5 mdpi.com
1-(4-Bromophenyl)-5-iodo-3,4-bis(ethoxycarbonyl)pyrazoleC–I⋯O2.951175.9 mdpi.com
5-Iodo-1-(p-tolyl)-3,4-bis(methoxycarbonyl)pyrazoleC–I⋯π (to phenyl ring centroid)3.580171.3 mdpi.com
Trinuclear Silver(I) PyrazolateC–I⋯Ag3.818140.0 mdpi.com

These findings underscore the importance of the iodine atom in this compound not just as a substituent that modifies the ligand's electronic properties, but as an active participant in directing the three-dimensional structure of its coordination complexes through robust and directional halogen bonds.

Supramolecular Chemistry and Self Assembly of 3,5 Dimethyl 4 Iodopyrazole

Hierarchical Molecular Self-Assembly

The self-assembly of 3,5-dimethyl-4-iodopyrazole is a hierarchical process, meaning it occurs in a stepwise fashion where simpler structures associate to form progressively more complex ones. rsc.orguni-bayreuth.de This begins at the molecular level, with individual DMIP molecules interacting to form initial aggregates. These primary structures then serve as the building blocks for larger, more ordered architectures. The process culminates in the formation of significant super-architectures, demonstrating how a simple molecular design can lead to intricate, multi-level organization. rsc.orgresearchgate.net This hierarchical pathway is crucial for the development of the final morphologies observed. uni-bayreuth.de

Formation of Supramolecular Architectures

The self-assembly of DMIP gives rise to several distinct supramolecular structures, highlighting the versatility of this molecule as a building block. rsc.orguni-bayreuth.de

Tubular Morphologies (Nanotubes/Microtubes)

A prominent outcome of DMIP self-assembly is the formation of well-defined tubular structures with dimensions spanning from the nanometer to the micrometer scale. grafiati.comrsc.org These nanotubes and microtubes are the final product of the hierarchical assembly process. researchgate.net The formation of these hollow tubes is a key feature of the system and has been explored for its potential to act as a template for the organization of other nanomaterials, such as plasmonic nanoparticles. dntb.gov.uarsc.org The dimensions of these tubes can be significant, with lengths extending up to several micrometers. researchgate.net

Table 1: Observed Supramolecular Architectures of this compound

ArchitectureDescriptionScaleReference
FibrilsElongated, thin primary assemblies.Nanoscale rsc.orgresearchgate.net
Sheets2D structures formed from the association of fibrils.Nanoscale rsc.orgresearchgate.net
Nanotubes/MicrotubesHollow, cylindrical structures resulting from the curling of sheets.Nano- to Microscale grafiati.comrsc.org

Assembly into Fibrils and Sheets

The pathway to tubular structures involves the intermediate formation of fibrils and sheets. rsc.orgresearchgate.net Initially, DMIP molecules assemble into one-dimensional fibrils. uni-bayreuth.deresearchgate.net These fibrils then associate laterally, packing side-by-side to form two-dimensional sheet-like structures. researchgate.netresearchgate.net It is the subsequent scrolling or rolling up of these sheets that leads to the final tubular architectures. researchgate.net This step-wise assembly from fibrils to sheets and then to tubes is a classic example of hierarchical self-organization in supramolecular chemistry. rsc.orgresearchgate.net

Driving Forces for Self-Assembly

The spontaneous organization of this compound into complex architectures is driven by specific and directional non-covalent interactions between the molecules. rsc.org The interplay of these forces dictates the structure and stability of the resulting assemblies.

Halogen Bond Interactions

In addition to hydrogen bonding, halogen bonding is a crucial driving force for the self-assembly of DMIP. uni-bayreuth.de The iodine atom at the 4-position of the pyrazole (B372694) ring is an effective halogen bond donor. rsc.org This interaction, where the iodine atom non-covalently interacts with an electron-donating species, works in concert with hydrogen bonding to direct the assembly process. researchgate.netresearchgate.net The involvement of the iodine atom in halogen bonding has been confirmed through control experiments and is essential for the formation of the observed hierarchical structures. rsc.org Density functional theory (DFT) calculations have predicted that the combined interaction energy of both hydrogen and halogen bonds between DMIP molecules can be as high as 32.81 kJ mol⁻¹, a value substantial enough to effectively drive the assembly into fibrils, sheets, and ultimately, tubular architectures. rsc.orgresearchgate.netresearchgate.net

Table 2: Driving Forces in this compound Self-Assembly

Interaction TypeParticipating Atoms/GroupsRole in AssemblyCombined Interaction Energy (DFT)Reference
Hydrogen BondPyrazole N1-H (donor) and N2 (acceptor)Primary directional interaction for molecular association.32.81 kJ mol⁻¹ rsc.orguni-bayreuth.deresearchgate.netmdpi.com
Halogen BondIodine at C4 position (donor)Works with hydrogen bonding to direct hierarchical organization.32.81 kJ mol⁻¹ rsc.orgresearchgate.netrsc.orgresearchgate.net

Quantitative Analysis of Interaction Energies

The primary forces governing the self-assembly of this compound are hydrogen bonds and halogen bonds. rsc.org The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-type nitrogen), facilitating the formation of hydrogen-bonded networks. mdpi.com Concurrently, the iodine atom at the 4-position acts as a halogen bond donor.

Theoretical calculations have been employed to quantify the strength of these crucial interactions. According to Density Functional Theory (DFT) calculations, the combined interaction energy from hydrogen and halogen bonds between DMIP molecules is significant. rsc.orgresearchgate.netresearchgate.net This strong interaction is the driving force that enables the molecules to organize hierarchically. rsc.orgresearchgate.net Experimental evidence from X-ray Photoelectron Spectroscopy (XPS) analysis of the self-assembled DMIP corroborates the presence of halogen bonding. The analysis of the I 3d region of the spectra revealed two distinct doublet peaks, indicating that iodine atoms exist in two different chemical environments, which confirms their participation in halogen bonding. researchgate.netresearchgate.net

Interaction TypeMethodCalculated Interaction Energy (kJ mol⁻¹)
Hydrogen Bond & Halogen BondDensity Functional Theory (DFT)Up to 32.81

Applications of Self-Assembled Structures

The unique tubular nano- and microstructures formed from the self-assembly of this compound serve as effective templates in the field of nanotechnology. dntb.gov.ua These hierarchical super-architectures play an indispensable role in guiding the formation of other organized nanostructures. rsc.orgresearchgate.net

Disposable Templates for Nanostructure Organization

A key feature of the self-assembled DMIP tubular structures is their utility as disposable templates. rsc.org The non-covalent interactions holding the assembly together can be disrupted with relative ease. Specifically, the entire tubular structure can be removed by heating at 100 °C. rsc.orgresearchgate.netresearchgate.net This property allows for the precise arrangement of nanomaterials, after which the organizing scaffold can be eliminated, leaving behind the desired nanostructure. rsc.org

Guiding Linear Organization of Plasmonic Nanoparticles (Au, Ag)

As a practical demonstration of their function as disposable templates, the self-assembled DMIP nanotubes and microtubes have been successfully used to direct the linear organization of plasmonic nanoparticles. rsc.orgdntb.gov.ua In a proof-of-concept application, these templates were employed to create ordered, one-dimensional nanochains of gold (Au) and silver (Ag). rsc.orgresearchgate.net This method resulted in the high-yield production of nanochains with controlled diameters. rsc.orgresearchgate.net

Nanoparticle MaterialResulting StructureDiameter Range (nm)Template
Gold (Au)Ordered Nanochains18 - 120This compound Self-Assembled Tubes
Silver (Ag)Ordered Nanochains18 - 120This compound Self-Assembled Tubes

Theoretical and Computational Studies of 3,5 Dimethyl 4 Iodopyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of 3,5-dimethyl-4-iodopyrazole. DFT calculations have been particularly valuable in predicting and validating intermolecular interaction energies and confirming the stability of reaction intermediates.

The self-assembly of this compound into complex supramolecular structures is driven by a combination of hydrogen and halogen bonds. DFT calculations have been employed to quantify the strength of these interactions. Research has shown that the combined hydrogen bond and halogen bond interaction energy between DMIP molecules can be as high as 32.81 kJ mol⁻¹. ubbcluj.rorsc.org This significant interaction energy is the driving force behind the assembly of individual DMIP molecules into fibrils, which then form sheets and ultimately tubular architectures. ubbcluj.ro

The iodine atom on the pyrazole (B372694) ring is a key participant in these interactions, capable of forming various types of halogen bonds. Studies on related iodinated pyrazole compounds have revealed the presence of C–I⋯N, C–I⋯O, and C–I⋯π interactions, highlighting the versatility of the iodine atom as a halogen bond donor. sciengine.com

Table 1: Predicted Intermolecular Interaction Energy for this compound

Interaction TypePredicted Energy (kJ mol⁻¹)
Hydrogen and Halogen Bonds (combined)32.81

Data sourced from DFT calculations predicting the interaction energy driving the self-assembly of DMIP molecules. ubbcluj.rorsc.org

In the multi-step synthesis of this compound derivatives, computational chemistry has been used to validate the structures of transient intermediates. For instance, during the synthesis of a potassium compound of 4-iodo-3,5-dimethyl-pyrazole, which begins with acetylacetone (B45752) and hydrazine (B178648) hydrate (B1144303), the oximation step proceeds through key intermediates. ugr.esnih.gov Quantum chemistry calculations, specifically at the MP2/6-311++G(d,p) level of theory, were utilized to confirm the stable geometric configurations of acetylacetone-3-oxime and its intermediate, 4-hydroxy-3-nitrosopent-3-en-2-one. ugr.esnih.gov This theoretical confirmation provides a solid foundation for understanding the reaction pathway at a molecular level.

Reaction Mechanism Studies

Computational studies have been crucial in mapping out the intricate reaction mechanisms involved in the synthesis of this compound and its precursors.

The oximation reaction is a critical step in the synthesis of the pyrazole ring from acetylacetone. The mechanism of this transformation was investigated using the Gaussian 03 program at the MP2/6-311++G(d,p) level. ugr.esnih.gov These computational studies have helped to elucidate the step-by-step process of the oximation, providing insights that are not readily accessible through experimental means alone. ugr.esnih.gov

The introduction of the iodine atom at the 4-position of the 3,5-dimethylpyrazole (B48361) ring is a key synthetic step. While the direct computational study on the iodination mechanism of 3,5-dimethylpyrazole is not extensively detailed in the searched literature, related studies on the halogenation of N-acyl-3,5-dimethylpyrazoles have utilized DFT calculations to understand the process. researchgate.net These studies have shown that chelation between a Cu(II) catalyst and the N-acylpyrazole can significantly increase the acidity of the α-proton, facilitating the reaction. researchgate.net Furthermore, the iodination of various pyrazole derivatives has been studied, often employing reagents like iodine in the presence of an oxidizing agent or an acid catalyst to generate a more electrophilic iodine species. rsc.org

Molecular Modeling and Simulations

Beyond static DFT calculations, molecular modeling and dynamic simulations have been used to explore the behavior of this compound in larger systems and over time. Ab-initio molecular dynamics (AIMD) simulations have been performed for a three-molecule system of DMIP. These simulations, conducted in a canonical ensemble (NVT) at 300K, provide a dynamic picture of the intermolecular interactions and motions. The simulations were equilibrated for 5 picoseconds, followed by a 10 picosecond production run, offering a glimpse into the early stages of self-assembly.

Structure/Reactivity Relationships of Pyrazole Derivatives

The reactivity of the pyrazole ring is significantly influenced by the nature and position of its substituents. Computational methods, such as Density Functional Theory (DFT), are instrumental in elucidating these relationships by calculating molecular properties like geometry, electronic structure, and charge distribution. ijpbs.com The pyrazole ring itself is an aromatic heterocycle containing two adjacent nitrogen atoms: one is a pyrrole-like, acidic proton donor whose lone pair contributes to the aromatic system, and the other is a pyridine-like, basic sp²-hybridized proton acceptor. This inherent duality governs its reactivity.

Substituents dictate the electronic and steric properties of the pyrazole core. Electron-donating groups (EDGs), such as methyl groups, increase the electron density of the ring, which can enhance its nucleophilicity and affect its coordination chemistry. In this compound, the two methyl groups at positions 3 and 5 symmetrically enhance the electron density. Conversely, electron-withdrawing groups (EWGs), like the iodine atom at position 4, decrease the ring's electron density. The iodine atom at the C4 position also introduces significant steric bulk and can participate in halogen bonding, a noncovalent interaction that can influence crystal packing and molecular recognition. rsc.org

Theoretical studies on various pyrazole derivatives have established key relationships:

N-Substitution: The presence or absence of a substituent on a ring nitrogen atom is critical. N-unsubstituted pyrazoles can act as both hydrogen bond donors and acceptors, leading to the formation of supramolecular structures like dimers and trimers in the solid state. researchgate.net Substitution at the N1 position precludes this hydrogen bonding capability at that nitrogen, altering its reactivity and intermolecular interactions.

C-Substitution: The electronic nature of substituents at carbon positions (C3, C4, C5) modulates the acidity of the N-H proton and the basicity of the pyridine-like nitrogen. For instance, EWGs generally increase the acidity of the N-H proton. The position of the substituent is also crucial; for example, studies on cannabinoid receptor antagonists have shown that specific substitutions at the C1, C3, and C5 positions are required for potent activity, with a p-iodophenyl group at the C5 position being particularly effective in one series of compounds. researchgate.net

Reactivity in Synthesis: Halogenated pyrazoles, such as 4-iodopyrazoles, are valuable synthetic intermediates. The iodine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) to introduce new functional groups, demonstrating the synthetical utility derived from its specific structure and reactivity. nih.gov

Computational models, including DFT and quantitative structure-activity relationship (QSAR) methods, are used to predict these reactivities. Parameters such as net charges, molecular electrostatic potential (MESP) surfaces, and frontier molecular orbitals (HOMO/LUMO) are calculated to explain the electronic behavior and predict sites of electrophilic or nucleophilic attack. ijpbs.com

In Silico Investigations of Biological Activities

While specific in silico studies focusing exclusively on the biological activities of this compound are not extensively documented in the reviewed literature, the principles of computational drug design applied to related pyrazole structures provide a framework for understanding its potential. In silico techniques like molecular docking are widely used to predict the binding affinity and interaction modes of ligands with biological targets. researchgate.netmdpi.comchemmethod.com

The general approach involves several key steps:

Target Identification: Identifying a relevant biological target, such as an enzyme or receptor, implicated in a disease pathway. For pyrazoles, targets have included protein kinases (e.g., EGFR), lanosterol (B1674476) 14-alpha demethylase (CYP51), and DNA gyrase. researchgate.netmdpi.comchemmethod.com

Molecular Docking: A computational simulation that places the molecule (ligand) into the binding site of the target protein. The program calculates the most likely binding poses and estimates the binding affinity, often expressed as a binding score or free energy of binding (ΔG). chemmethod.com

Interaction Analysis: The resulting poses are analyzed to identify key noncovalent interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex.

For a molecule like this compound, an in silico investigation would consider the following structural features:

The Pyrazole Core: Serves as a rigid scaffold that correctly orients the substituents for optimal interaction with the target's active site.

Methyl Groups (C3, C5): These can engage in hydrophobic interactions within the binding pocket. Their steric bulk also influences the possible conformations the molecule can adopt upon binding.

Iodine Atom (C4): The iodine atom is a large, polarizable halogen capable of forming strong halogen bonds with electron-donating atoms (like oxygen or nitrogen) in the protein's active site. This can significantly enhance binding affinity. Furthermore, radioiodinated pyrazole derivatives have been explored for their potential in bio-distribution studies and as antitumor agents. researchgate.net

The table below summarizes findings from in silico studies on various pyrazole derivatives, illustrating the common methodologies and the types of insights gained, which could be extrapolated to this compound.

Pyrazole Derivative Class Biological Target (PDB ID) In Silico Method Key Findings Reference
Pyrazole-3,5-diaminesM. tuberculosis Pks13 Thioesterase (5V3Y)Molecular DockingLigands fit well in active sites, forming hydrogen bonds with key amino acid residues. researchgate.net
Pyrazolo Pyrazole DerivativesNot specifiedMolinspiration, PASS, SchrodingerDesigned molecules showed good drug-likeness properties and were predicted to have anticancer activity. ijpbs.com
5-Chloro-3-methyl-pyrazole-4-carboxylic acidsDNA gyrase (4uro), CYP51 (5tz1)Molecular DockingSynthesized ligands showed significant binding in the active pockets, correlating with observed antibacterial/antifungal activity. mdpi.com
1,3-Diphenyl-1H-pyrazolesC. albicans CYP51Molecular DockingTest compounds showed higher binding affinity (more negative free energy) than the reference drug fluconazole. chemmethod.com

Tautomerism and Conformational Preferences

Pyrazoles are well-known for exhibiting annular tautomerism, a phenomenon involving the migration of a proton between the two ring nitrogen atoms (N1 and N2). sfu.ca This process can significantly influence the molecule's chemical reactivity, physical properties, and biological interactions. sfu.ca

For this compound, the substitution pattern is symmetric with respect to the C3 and C5 positions. When unsubstituted at the nitrogen (NH-pyrazole), the two possible tautomers are chemically identical due to the C2v symmetry of the substitution pattern. Therefore, the tautomeric equilibrium constant is 1, and the two forms are indistinguishable.

However, the presence of the N-H proton allows the molecule to form intermolecular hydrogen bonds. In the solid state, N-unsubstituted pyrazoles often form hydrogen-bonded cyclic structures, such as dimers, trimers, or tetramers. researchgate.net Computational studies using DFT can predict the stability of these different aggregates. For 3,5-dimethylpyrazole, investigations have shown a variety of hydrogen-bonded complexes can form. researchgate.net The bulky iodine atom at the C4 position in this compound would likely influence the geometry and stability of these supramolecular assemblies through steric hindrance and potential halogen bonding interactions.

Conformational Preferences

Conformational analysis, often aided by computational chemistry, examines the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. nih.govnih.gov For this compound itself, the pyrazole ring is planar and rigid, so conformational flexibility is limited to the rotation of the methyl groups.

When the pyrazole is N-substituted, the conformational landscape becomes more complex. For instance, in a hypothetical N-aryl-3,5-dimethyl-4-iodopyrazole, the major conformational preference would be determined by the torsion angle between the pyrazole ring and the N-aryl substituent. This rotation would be governed by a balance of steric hindrance (between the aryl group and the C5-methyl group) and electronic effects (conjugation between the aromatic systems). Computational studies can map the potential energy surface as a function of this dihedral angle to identify the lowest energy (most stable) conformers.

Studies on related substituted pyrazoles provide insight into the factors governing these preferences:

Steric Hindrance: Large substituents will orient themselves to minimize steric clash. The large iodine atom at C4 would sterically influence the preferred orientation of any substituent at the N1 position.

Electronic Effects: There is often a preference for coplanarity between aromatic rings to maximize π-system conjugation, but this can be overridden by steric repulsion. researchgate.net

Intramolecular Interactions: Weak intramolecular hydrogen bonds or other noncovalent interactions can stabilize certain conformations.

Computational methods like DFT are essential for predicting these preferences, and the results can be validated experimentally using techniques like NMR spectroscopy. sfu.ca For example, theoretical calculations of NMR chemical shifts for different potential conformers can be compared to experimental spectra to determine the dominant conformation in solution. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable information about the electronic environment of protons within a molecule. For the parent compound, 3,5-dimethyl-1H-pyrazole, the ¹H NMR spectrum in DMSO-d₆ shows a singlet for the six protons of the two methyl groups at approximately 2.14 ppm, a singlet for the C4-proton at 5.64 ppm, and a broad singlet for the N-H proton around 11.87 ppm. dnu.dp.ua

Upon iodination at the 4-position to form 3,5-Dimethyl-4-iodopyrazole, the signal for the C4-proton disappears, and the chemical shifts of the methyl and N-H protons are adjusted due to the electronic influence of the iodine atom. Characterization of palladium(II) complexes with this compound has been confirmed using ¹H NMR experiments. researchgate.net In a related N-methylated derivative, 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, the proton signals for the methyl groups attached to the pyrazole (B372694) ring appear as singlets at δ 2.22 ppm (3-Me) and δ 3.84 ppm (1-Me). mdpi.com

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for 3,5-Dimethylpyrazole (B48361) and a Related Derivative

Proton 3,5-Dimethyl-1H-pyrazole dnu.dp.ua 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole mdpi.com
C₃-CH₃2.14 (s, 6H, for both Me)2.22 (s, 3H)
C₅-CH₃2.14 (s, 6H, for both Me)-
N₁-CH₃-3.84 (s, 3H)
C₄-H5.64 (s, 1H)-
N₁-H11.87 (br. s., 1H)-
Note: "s" denotes a singlet peak, "br. s." denotes a broad singlet.

¹³C NMR spectroscopy is instrumental in defining the carbon framework of pyrazole derivatives. For the parent 3,5-dimethyl-1H-pyrazole, solid-state ¹³C NMR has been used to study its tautomeric forms. cdnsciencepub.com In the case of the derivative 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, the ¹³C NMR spectrum in CDCl₃ provides distinct signals for each carbon atom: the carbon bearing the iodine (C-4) resonates at δ 60.8 ppm, while the ring carbons C-3 and C-5 appear at δ 150.4 ppm and δ 131.3 ppm, respectively. mdpi.com The methyl carbons attached to the ring nitrogen (N-1) and carbon C-3 are found at δ 37.1 ppm and δ 14.4 ppm, respectively. mdpi.com The characterization of this compound and its complexes has been supported by ¹³C NMR analysis. researchgate.net

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Derivative

Carbon Atom 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole mdpi.com
C-3150.4
C-460.8
C-5131.3
3-Me14.4
1-Me37.1
Solvent: CDCl₃

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound provides characteristic absorption bands that confirm its structure. researchgate.netgoogle.com For the related compound 4-iodopyrazole (B32481), key peaks have been assigned: a band at 3114 cm⁻¹ corresponds to the =C-H stretching vibration, characteristic peaks for the pyrazole ring are observed at 1536, 1364, and 1033 cm⁻¹, and the C-I bond stretching is found at 609 cm⁻¹. google.com For the derivative 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, prominent bands appear at 2923, 1497, and 1350 cm⁻¹. mdpi.com These spectral fingerprints are crucial for confirming the presence of the pyrazole core and the carbon-iodine bond.

Table 3: Key IR Absorption Bands (cm⁻¹) for Iodinated Pyrazoles

Functional Group / Vibration 4-Iodopyrazole google.com 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole mdpi.com
=C-H stretch3114-
C-H stretch (methyl)-2923
Pyrazole Ring Vibrations1536, 1364, 10331497, 1350
C-I stretch609638
Note: Data from KBr pellets.

X-ray Diffraction Analysis

X-ray diffraction techniques are definitive methods for determining the three-dimensional atomic arrangement in crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction is the most powerful tool for unambiguously determining molecular structure. While the crystal structure of this compound itself is not widely reported, the structures of its derivatives and coordination complexes have been extensively studied. For instance, the molecular and crystal structure of bis(this compound-1-yl)methane (a derivative of the title compound) has been determined. researcher.life In its copper(II) nitrate (B79036) complexes, this ligand was found to coordinate to the Cu(II) center in a bidentate fashion through the N(2) atoms of the two pyrazole rings. researcher.life

The coordination chemistry of related pyrazoles is well-documented. Copper(II) complexes with 4-iodopyrazole have been synthesized, and their crystal structures reveal the formation of metallacrowns. dnu.dp.ua Similarly, palladium(II) complexes with 4-iodopyrazole show a nearly square-planar coordination geometry around the metal center. unesp.br The study of copper(II) complexes with the non-iodinated parent ligand, 3,5-dimethyl-1H-pyrazole, shows the pyrazole coordinating as a monodentate ligand through a nitrogen atom to a Cu(II) ion that exhibits a distorted square-pyramidal geometry. dnu.dp.uadnu.dp.ua These studies establish the common coordination modes for this class of ligands.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis partitions crystal space into regions where the electron distribution of a promolecule dominates the procrystal electron density. By mapping properties like normalized contact distance (d_norm) onto this surface, researchers can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and halogen bonds.

This technique has been applied to the crystal structures of complexes containing ligands closely related to this compound. For copper(II) complexes of 3,5-dimethyl-1H-pyrazole, Hirshfeld analysis revealed that the predominant intermolecular forces are hydrogen bonds, particularly H···O contacts. dnu.dp.uadnu.dp.ua In studies of 5-iodo-1-arylpyrazoles, Hirshfeld analysis was crucial in identifying and characterizing various halogen bonds, including C–I⋯O, C–I⋯N, and C–I⋯π interactions, which play a significant role in their supramolecular assembly. mdpi.com This analysis provides a quantitative understanding of how the iodine atom participates in directing the crystal packing through specific intermolecular forces.

X-ray Powder Diffraction for Solid State Characterization

X-ray Powder Diffraction (XRPD) is a non-destructive analytical technique primarily used for the characterization of crystalline materials. The technique relies on the principle of elastic scattering of X-rays from the electron clouds of atoms arranged in a periodic lattice. uni-siegen.de When a monochromatic X-ray beam irradiates a powdered or microcrystalline sample, diffraction occurs at specific angles determined by the material's crystal structure, according to Bragg's Law. The resulting diffraction pattern is a fingerprint of the crystalline solid's atomic arrangement.

In the study of this compound and its coordination compounds, XRPD is instrumental in confirming the phase and crystallinity of synthesized materials. For instance, XRPD analysis is crucial for identifying the final products obtained after the thermal decomposition of metal complexes containing the this compound ligand. Research on palladium(II) complexes has shown that upon heating to high temperatures, the organic ligands are released, leaving behind a final residue. researchgate.netakjournals.com XRPD analysis unequivocally identified this residue as metallic palladium, confirming the complete decomposition pathway of the complex. researchgate.netakjournals.com

The data acquisition is typically performed on a diffractometer using a radiation source such as CuKα (λ = 1.5418 Å). rsc.org The resulting diffractogram plots the intensity of the scattered X-rays against the diffraction angle (2θ). This experimental pattern can be compared with reference patterns from crystallographic databases or with patterns simulated from single-crystal X-ray data to verify the identity and purity of the solid-state sample. rsc.org

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the chemical composition and purity of a newly synthesized compound. It determines the mass percentage of constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N) in the case of organic ligands like this compound and its complexes. The analysis is typically carried out using an automated CHN analyzer where a sample undergoes high-temperature combustion, and the resulting gaseous products (CO₂, H₂O, and N₂) are quantitatively measured. dnu.dp.ua

The experimental mass percentages are then compared with the theoretical values calculated from the compound's proposed empirical formula. A close correlation between the found and calculated values provides strong evidence for the compound's identity and successful synthesis. This verification is a standard and essential step in the characterization of novel metal complexes derived from this compound. researchgate.net For example, the characterization of palladium(II) complexes with the formula [PdX₂(HdmIPz)₂] (where HdmIPz is this compound and X is a halide) relies on elemental analysis to confirm that the ligand and metal are present in the correct stoichiometry. researchgate.net

Below is a representative data table illustrating the comparison between calculated and found elemental percentages for a hypothetical palladium complex.

ComplexElementCalculated (%)Found (%)
[PdCl₂(C₅H₇IN₂)₂]C19.4919.55
H2.292.31
N9.099.05

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. For this compound complexes, Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are particularly valuable for investigating their thermal stability and decomposition behavior. researchgate.netdnu.dp.ua

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. The resulting TGA curve plots mass percentage against temperature, revealing information about thermal stability, decomposition temperatures, and the composition of intermediate and final products.

For metal complexes of this compound, TGA curves typically show a multi-stage decomposition process. researchgate.netakjournals.com Each step in the curve corresponds to a specific mass loss event, such as the removal of solvent molecules or the sequential release of the organic ligands. researchgate.net For palladium(II) complexes with this compound, studies have shown that the ligands are released in the temperature range of 137–605 °C. researchgate.net

The following interactive table presents typical TGA data for the decomposition of a palladium(II) complex.

ComplexDecomposition StepTemperature Range (°C)Mass Loss (%)Assignment
[PdCl₂(C₅H₇IN₂)₂]1240–450~71.2Release of two C₅H₇IN₂ ligands and two Cl⁻ ions
Residue> 605-Metallic Palladium (Pd)

Differential Thermal Analysis (DTA) is a technique in which the temperature difference between a sample and an inert reference material is measured as a function of temperature. The DTA curve shows endothermic peaks (valleys), which correspond to processes that absorb heat like melting or ligand dissociation, and exothermic peaks (peaks), which are associated with heat-releasing processes such as crystallization or oxidative decomposition. akjournals.comacs.org

When analyzing complexes of this compound, DTA is used in conjunction with TGA. researchgate.net An endothermic peak in the DTA curve that coincides with a mass loss step in the TGA curve confirms that the decomposition event is an energy-requiring process, such as the pyrolysis and release of the pyrazole ligand. akjournals.com For example, the thermal decomposition of palladium(II) complexes with this compound shows DTA peaks corresponding to the release of the ligands, which aligns with the mass loss observed in TGA. researchgate.net

The combination of TGA and DTA provides detailed insights into the thermal stability and decomposition pathways of metal complexes. Research has demonstrated that the substituents on the pyrazole ring play a significant role in the thermal stability of the resulting coordination compounds. akjournals.com

A comparative study on a series of palladium(II) chloride complexes with different pyrazole-based ligands revealed a clear trend in thermal stability. akjournals.com The complex containing this compound (HdmIPz) was found to be the most thermally stable. akjournals.com This enhanced stability is attributed to the electronic and steric effects of the methyl and iodo substituents on the pyrazole ring.

The thermal stability of the complexes of the type [PdCl₂L₂] was found to vary in the following sequence:

Ligand (L)Ligand NameRelative Thermal Stability
HdmIPzThis compoundHighest
HdmPz3,5-DimethylpyrazoleHigh
HmPz4-MethylpyrazoleModerate
HPzPyrazoleLowest

Source: Adapted from research findings. akjournals.com

The decomposition pathway for these palladium complexes typically involves the initial release of the pyrazolyl ligands and halide ions over a broad temperature range, leading to the formation of metallic palladium as the final residue, which is confirmed by XRPD. researchgate.netakjournals.com In some cases under an oxidizing atmosphere, an intermediate mass gain may be observed at high temperatures, corresponding to the oxidation of the palladium metal to palladium oxide (PdO), which then decomposes back to metallic palladium at even higher temperatures. akjournals.com

Applications of 3,5 Dimethyl 4 Iodopyrazole and Its Derivatives in Advanced Research

Medicinal Chemistry and Biological Activity

The inherent biological activity of the pyrazole (B372694) nucleus has prompted extensive research into its derivatives. mdpi.comnih.gov Compounds derived from 3,5-dimethylpyrazole (B48361), including its 4-iodo variant, have been shown to possess a broad spectrum of biological effects, making them promising candidates for drug discovery. mdpi.comnih.govejmse.ro

The development of novel anticancer agents is a primary focus of modern medicinal chemistry, and pyrazole derivatives have emerged as a highly promising class of compounds. mdpi.comnih.govnih.gov Research has demonstrated that derivatives of 3,5-Dimethyl-4-iodopyrazole can exhibit significant antitumor activity through various mechanisms, including the induction of programmed cell death (apoptosis) and direct cytotoxicity against cancer cells. researchgate.netrdd.edu.iqnih.gov

Apoptosis is a critical pathway for the elimination of damaged or cancerous cells, and its induction is a key strategy in cancer therapy. targetmol.com A novel pyrazole compound, designated PTA-1, has been identified as a potent anticancer agent that triggers apoptosis in triple-negative breast cancer cells. nih.gov Studies have shown that PTA-1 induces key hallmarks of apoptosis, including the externalization of phosphatidylserine, the activation of executioner caspase-3/7, and the fragmentation of DNA in MDA-MB-231 cells. nih.gov While direct studies on this compound's apoptotic effects are specific, related metal complexes of pyrazoles have also been noted for their ability to induce apoptosis in human cancer cells. researchgate.net

The pro-apoptotic activity of pyrazole derivatives is often linked to their interaction with specific cellular pathways and molecular targets. The compound PTA-1, for instance, was found to disrupt the organization of microtubules and inhibit the polymerization of tubulin. nih.gov This interference with cytoskeletal dynamics can arrest the cell cycle and ultimately lead to apoptosis. nih.gov Furthermore, gene expression analysis revealed that PTA-1 treatment alters the expression of hundreds of genes, producing a genetic signature similar to that of known tubulin inhibitors. nih.gov Other research into palladium(II) complexes incorporating pyrazole ligands suggests that these compounds may interact with biomacromolecules like DNA, which could contribute to their cytotoxic effects. researchgate.netresearchgate.net

Cytotoxicity assays are fundamental for screening potential anticancer compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a drug. nih.govcabidigitallibrary.org This assay measures the metabolic activity of cells, where NAD(P)H-dependent oxidoreductase enzymes in viable cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. cabidigitallibrary.org The intensity of the resulting purple color is directly proportional to the number of living cells. cabidigitallibrary.org

Derivatives of this compound have been evaluated using this method, demonstrating significant cytotoxic activity against various cancer cell lines. Palladium(II) complexes using this compound (referred to as HdmIPz in studies) as a ligand have shown notable cytotoxicity against murine mammary adenocarcinoma (LM3) and lung adenocarcinoma (LP07) cell lines. researchgate.netrdd.edu.iq Other pyrazole derivatives have also shown potent and specific activity. For example, a pyrazole derivative containing a thiourea (B124793) skeleton (Compound C5) exhibited powerful antiproliferative activity against the human breast cancer cell line MCF-7, with an IC₅₀ value of 0.08 μM. nih.gov

Cytotoxicity of this compound Derivatives
Compound/DerivativeCancer Cell LineAssayObserved ActivityReference
Palladium(II) complexes of this compound (HdmIPz)Murine Mammary Adenocarcinoma (LM3)MTT AssaySignificant Cytotoxic Activity researchgate.netrdd.edu.iq
Palladium(II) complexes of this compound (HdmIPz)Murine Lung Adenocarcinoma (LP07)MTT AssaySignificant Cytotoxic Activity researchgate.netrdd.edu.iq
3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (C5)Human Breast Cancer (MCF-7)Antiproliferative AssayIC₅₀ = 0.08 μM nih.gov
Pyrazole-thiopyrimidine disazo dyesHuman Breast Cancer (MCF-7)MTT AssayAnticancer Activity Evaluated doi.org
Pyrazole PTA-117 Human Cancer Cell Lines (including MDA-MB-231)DNS AssayCytotoxic at low micromolar range nih.gov

The pyrazole framework is a well-established pharmacophore in the design of antimicrobial agents. mdpi.comnih.govresearchgate.net Research has confirmed that derivatives of 3,5-dimethylpyrazole possess potential antimicrobial properties. ejmse.ro Studies involving newly synthesized derivatives that combine a 3,5-dimethyl pyrazole entity with an amidosulfonyl phenoxyacetyl group have demonstrated antimicrobial effects against a range of microorganisms. ejmse.ro The activity of these compounds was confirmed using the diffusimetric method, which measures the diameter of the growth inhibition zone. ejmse.ro

These derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. ejmse.ro Broader reviews on pyrazole derivatives also highlight their evaluation against various pathogens, including viruses like herpes simplex type-1. mdpi.com

Antimicrobial Activity of 3,5-Dimethylpyrazole Derivatives
Compound/DerivativeMicroorganismActivity TypeObserved EffectReference
Amidosulfonyl phenoxyacetyl derivatives of 3,5-dimethylpyrazoleStaphylococcus aureusAntibacterial (Gram-positive)Growth Inhibition Detected ejmse.ro
Amidosulfonyl phenoxyacetyl derivatives of 3,5-dimethylpyrazoleEscherichia coliAntibacterial (Gram-negative)Growth Inhibition Detected ejmse.ro
Amidosulfonyl phenoxyacetyl derivatives of 3,5-dimethylpyrazoleCandida albicansAntifungal (Yeast)Growth Inhibition Detected ejmse.ro
4-substituted 3-methyl-1,5-diphenyl-1H-pyrazolesHerpes Simplex Virus Type-1 (HSV-1)AntiviralStrong activity (IC₅₀ = 0.02) for one derivative mdpi.com

Pyrazole derivatives have long been recognized for their anti-inflammatory and analgesic effects, with celecoxib (B62257) being a prominent example. nih.gov Research into new derivatives of 3,5-dimethyl pyrazole continues to explore this therapeutic potential.

In one study, a series of 3,5-dimethyl pyrazole derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) were synthesized and evaluated. A derivative of diclofenac, in particular, demonstrated potent analgesic activity in an acetic acid-induced writhing test in mice. This compound showed a 79.12% inhibition of writhing, which was greater than the standard reference drug's effect of 70.32%. This highlights the potential for developing new, possibly non-acidic, anti-inflammatory and analgesic agents based on the 3,5-dimethyl pyrazole structure.

Other Pharmacological Potentials

Derivatives of the pyrazole scaffold are recognized for a broad spectrum of pharmacological activities. jetir.orgnih.govglobalresearchonline.net Research into these compounds has revealed potential applications as antioxidant, neuroprotective, antidepressant, anticonvulsant, ACE inhibitory, and estrogen receptor (ER) ligand agents.

Antioxidant Activity: Pyrazole derivatives are noted for their ability to scavenge free radicals and prevent oxidative stress. nih.govijpsr.comnih.govsci-hub.se Certain 4-aminopyrazol-5-ol hydrochlorides, which are analogs of the clinical antioxidant Edaravone, have demonstrated significant antioxidant properties in vitro. researchgate.net Studies have shown that the introduction of amino and hydroxyl groups into the pyrazole nucleus is crucial for this activity. researchgate.net A series of novel thienyl-pyrazoles also exhibited excellent radical scavenging activities, with some compounds showing efficacy comparable to standard antioxidants like ascorbic acid and butylated hydroxyanisole (BHA). nih.gov

Neuroprotective Activity: The antioxidant capabilities of pyrazole derivatives are closely linked to their neuroprotective potential, as oxidative stress is a key factor in neurodegenerative diseases. Some pyrazolone (B3327878) derivatives are being investigated for their neuroprotective effects, potentially through their action as free radical scavengers.

Antidepressant and Anticonvulsant Activity: Several studies have highlighted the significant antidepressant and anticonvulsant properties of pyrazole derivatives. nih.govnih.gov Certain synthesized pyrazole derivatives have shown marked antidepressant activity, in some cases nearly double that of the reference drug imipramine (B1671792) at the same dose. nih.gov In the realm of anticonvulsant activity, various pyrazolyl thiosemicarbazone derivatives and other pyrazoline compounds have demonstrated potent effects in maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models in mice. nih.govcore.ac.uk One promising compound exhibited a superior safety profile compared to established drugs like phenobarbital (B1680315) and valproate.

ACE Inhibitory Activity: Pyrazole derivatives have been investigated for their potential to inhibit the angiotensin-converting enzyme (ACE), a key target in managing hypertension. A study of various pyrazole derivatives identified a potent compound with an IC50 value of 0.213 mM, indicating effective ACE-inhibitory activity. nih.govnih.govsigmaaldrich.com

Estrogen Receptor (ER) Ligand Activity: The pyrazole scaffold has proven to be a valuable core for developing selective estrogen receptor modulators (SERMs). Certain tetrasubstituted pyrazoles act as high-affinity ligands for the estrogen receptor, with some showing remarkable selectivity for the ERα subtype over the ERβ subtype. nih.govabertay.ac.uk One triaryl-substituted pyrazole was identified as an ERα potency-selective agonist, being 120-fold more potent in activating transcription via ERα than ERβ. oup.com Furthermore, fused bicyclic pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been developed as selective ERβ antagonists. nih.gov This subtype selectivity is crucial for developing targeted therapies with fewer side effects. nih.govnih.gov

Table 1: Selected Pharmacological Activities of Pyrazole Derivatives

Derivative Class Pharmacological Activity Key Findings Citations
4-Aminopyrazol-5-ol hydrochlorides Antioxidant Showed pronounced antioxidant activity in vitro, comparable to Edaravone. researchgate.net
Thienyl-pyrazoles Antioxidant Exhibited excellent DPPH and hydroxyl radical scavenging activities. nih.gov
5-Amino-1-substituted pyrazole-3,3,4-tricarbonitriles Antidepressant Displayed antidepressant activity nearly twice that of imipramine. nih.gov
Pyrazolyl thiosemicarbazones Anticonvulsant Showed potent, long-lasting protection in MES screens with a high safety profile.
Pyrazolone derivatives Anticonvulsant Exhibited remarkable protective effects against PTZ-induced clonic seizures. nih.gov
Chalcone-derived pyrazoles ACE Inhibitory Demonstrated potent ACE inhibition with an IC50 value of 0.213 mM. nih.govsigmaaldrich.com
Tetrasubstituted pyrazoles ERα Agonist Acted as high-affinity, potent, and selective agonists for Estrogen Receptor-α. nih.govabertay.ac.ukoup.com
Pyrazolo[1,5-a]pyrimidines ERβ Antagonist Functioned as potency- and efficacy-selective ERβ antagonists. nih.gov

Applications in Natural Product Synthesis (e.g., Withasomnine Homologs)

The this compound scaffold is a valuable building block in the total synthesis of natural products. A notable example is its application in the synthesis of withasomnine, a pyrazole alkaloid, and its homologs. researchgate.netresearchgate.net The iodo-group at the C4 position of the pyrazole ring provides a convenient handle for introducing various functionalities through coupling reactions.

Catalysis

The pyrazole core is a versatile ligand in transition metal catalysis, valued for its structural rigidity and tunable electronic properties. thieme-connect.comresearchgate.net this compound and its derivatives serve as important ligands in various catalytic systems, particularly those involving transition metals like palladium and copper.

Role as Ligands in Transition Metal Catalysis (e.g., Pd-catalyzed reactions)

Pyrazole-based ligands are widely employed in transition-metal catalysis to enhance efficiency and selectivity. thieme-connect.comresearchgate.net Pyrazole-substituted pyridines, for instance, have emerged as versatile bidentate ligands that can fine-tune reactivity in cross-coupling, cycloaddition, and C-H activation reactions, often catalyzed by palladium. thieme-connect.comthieme-connect.comresearchgate.net The modular synthesis of these ligands allows for easy modification of their steric and electronic properties. thieme-connect.com While direct examples involving this compound in Pd-catalyzed reactions are specific, the broader class of pyrazole ligands is integral to the development of advanced catalytic transformations. researchgate.net

Participation in Novel Catalytic Systems

Pyrazole derivatives are being incorporated into novel catalytic systems to drive a variety of chemical transformations.

Oxidation Catalysis: In-situ catalysts formed from pyrazole-based ligands and copper(II) salts have shown significant activity in the oxidation of catechol to o-quinone. mdpi.com The efficiency of these catalytic systems is influenced by the ligand structure, the counter-ion of the copper salt, and the solvent used. mdpi.com

Transfer Hydrogenation: A manganese-based catalytic system utilizing a pyrazole ligand has been developed for the transfer hydrogenation of a broad range of alcohols, demonstrating high tolerance for various functional groups. rsc.org

Green Catalysis: Researchers have utilized a ternary nanocatalytic system (TiO2/RuO2/CuO) for the one-pot, three-component synthesis of novel pyrazole derivatives under green conditions. researchgate.net Additionally, novel disulfonic acid functionalized ionic liquids derived from 3,5-dimethyl-1H-pyrazole have been synthesized and used as efficient and recyclable catalysts for the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. bohrium.com

Asymmetric Catalysis: Chiral pyrazole derivatives have been investigated as organocatalysts in asymmetric reactions, such as the Henry reaction, yielding products with good enantiomeric excesses. mjcce.org.mk

Table 2: Pyrazole Derivatives in Catalytic Systems

Catalyst System / Ligand Type Reaction Type Metal Center Key Findings Citations
Pyrazole-substituted pyridines C-C & C-Heteroatom Coupling Pd, Cu Versatile bidentate ligands that fine-tune reactivity and selectivity. thieme-connect.comthieme-connect.com
Pyrazole-based ligands Catechol Oxidation Cu(II) In-situ formed complexes show high catalytic activity. mdpi.com
Pyrazole ligand Transfer Hydrogenation Mn Efficient and scalable system with broad substrate scope. rsc.org
Disulfonic acid pyrazolium (B1228807) ionic liquids Multi-component reaction N/A (Organocatalyst) Highly efficient and recyclable catalyst under solvent-free conditions. bohrium.com
Chiral pyrazole-carboxamides Asymmetric Henry Reaction Cu(I) Act as effective organocatalysts promoting enantioselectivity. mjcce.org.mk

Material Science and Engineering

The unique structural features of pyrazole derivatives, including their capacity for hydrogen and halogen bonding, make them attractive building blocks for the construction of advanced materials.

Supramolecular Materials and Scaffolds

The parent compound, this compound (DMIP), has demonstrated a remarkable ability to self-assemble into complex, hierarchical super-architectures. rsc.org Through a combination of hydrogen bonding (N-H···N) and halogen bonding (N···I), DMIP molecules can organize into fibrils, which then form sheets, and ultimately roll into tubular structures with dimensions ranging from nanometers to micrometers. rsc.org

Density functional theory (DFT) calculations have confirmed that the combined energy of these intermolecular interactions is significant, driving the self-assembly process. rsc.org A fascinating aspect of these supramolecular tubes is their thermal instability; they can be easily disassembled by heating, allowing them to function as disposable templates. This property has been harnessed to guide the linear organization of plasmonic nanoparticles, successfully creating ordered gold and silver nanochains. rsc.org

Furthermore, peptidomimetics incorporating pyrrolo-pyrazole scaffolds have been developed as low-molecular-weight organogelators. nih.govmdpi.comdntb.gov.uaunimi.it These molecules can self-assemble into fibrous networks that entrap solvents, forming stable, thermoreversible gels, showcasing the potential of pyrazole-based scaffolds in creating soft supramolecular materials. nih.govmdpi.com

Applications in Plasmonic Nanoparticle Organization

The self-assembly capabilities of this compound (DMIP) are central to its application in nanotechnology, specifically in the controlled arrangement of plasmonic nanoparticles. rsc.org

Detailed Research Findings: Research has demonstrated that this compound can spontaneously self-assemble into supramolecular structures with tubular morphologies, ranging from nanometers to micrometers in scale. rsc.org This assembly is driven by a combination of hydrogen bonding and halogen bonding interactions between the DMIP molecules. rsc.org Density functional theory (DFT) calculations have quantified this interaction energy to be as high as 32.81 kJ mol⁻¹, which is substantial enough to direct the molecules to first form fibrils, then sheets, and ultimately roll into hollow tubular architectures. rsc.org

A key feature of these self-assembled tubes is their utility as disposable templates. They can be used to guide the linear organization of metallic nanostructures. rsc.org As a proof of concept, researchers have successfully prepared ordered nanochains of gold (Au) and silver (Ag) with high yield. rsc.org The process involves using the DMIP tubes as a scaffold, and intriguingly, the template can be easily removed by heating to 100 °C. rsc.org This leaves behind well-ordered, linear arrays of nanoparticles, which are of significant interest for applications in plasmonics and electronics. rsc.org

Table 1: Properties of Self-Assembled this compound Structures

PropertyDescriptionSource
Building Block This compound (DMIP) rsc.org
Driving Forces Hydrogen Bonding & Halogen Bonding rsc.org
Interaction Energy Up to 32.81 kJ mol⁻¹ rsc.org
Assembled Morphologies Fibrils, Sheets, Nanotubes, Microtubes rsc.org
Application Disposable template for nanoparticle organization rsc.org
Example Nanoparticles Gold (Au), Silver (Ag) rsc.org
Resulting Structures Ordered nanochains (18 to 120 nm diameter) rsc.org

Potential for Luminescent and Fluorescent Materials

Pyrazole derivatives are recognized for their ability to form coordination complexes with metals that exhibit strong luminescent properties. google.commdpi.com The specific compound this compound and its derivatives are being explored for their potential in creating novel light-emitting materials.

Detailed Research Findings: The potential of this compound in this area is highlighted by the synthesis of a copper(I) complex, formulated as [Cu(this compound)]₃. rsc.org This trinuclear copper complex has been shown to exhibit luminescence with a quantum yield (QY) of 62%. rsc.org The study of such complexes is crucial as they contribute to the development of new phosphorescent materials. The broader family of pyrazole-based compounds has been successfully used to create fluorescent chemosensors for detecting metal ions and to synthesize phosphorescent trinuclear gold(I) complexes, indicating a promising future for materials derived from this compound. mdpi.com

Table 2: Luminescent Properties of a this compound Derivative

CompoundTypeMeasured PropertyValueSource
[Cu(this compound)]₃Copper(I) ComplexLuminescence Quantum Yield (QY)62% rsc.org

Agrochemical Applications

In the field of agricultural science, this compound is recognized as an important raw material and a key intermediate for the synthesis of agrochemicals. lookchem.com Pyrazole and its derivatives are widely utilized in the development of pesticides due to their significant biological activity. google.commdpi.com

Development of Insecticidal and Fungicidal Agents

The molecular scaffold of pyrazole is present in numerous commercial pesticides. The 4-iodopyrazole (B32481) series, which includes this compound, is considered a family of important intermediates for synthesizing new, highly active pyrazole derivatives. google.com

Detailed Research Findings: While direct applications of this compound as a standalone pesticide are not documented, its value lies in its role as a precursor. The halogen at the 4-position of the pyrazole ring is a key feature; for instance, the related compound 4-chloropyrazole has been shown to be effective in killing armyworms. google.com This suggests the potential for developing potent insecticides from other 4-halogenated pyrazoles like the iodo-derivative.

Furthermore, the pyrazole chemical class is known for its broad-spectrum antifungal activity. mdpi.com This established fungicidal potential of the pyrazole core supports the use of this compound as a starting point for the synthesis of novel fungicidal agents. The versatility of the pyrazole ring is further demonstrated by its use in herbicides, where certain derivatives function by inhibiting key plant enzymes, showcasing the broad utility of this scaffold in creating diverse agrochemical solutions. mdpi.com

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

One promising approach involves the use of greener iodinating agents and solvent systems. For instance, a practical and environmentally friendly method for the iodination of pyrazoles utilizes a combination of iodine and hydrogen peroxide in water, with water being the only byproduct. researchgate.net Another innovative method describes the synthesis of 4-iodopyrazoles from α,β-alkynic hydrazones using molecular iodine in the presence of sodium bicarbonate, offering good to excellent yields. metu.edu.tr Electrosynthesis presents another sustainable alternative, where 4-iodo-substituted pyrazoles are generated through the iodination of their precursors on a platinum anode in aqueous solutions of potassium iodide. researchgate.net The efficiency of this electrochemical process is, however, dependent on the substituent groups on the pyrazole (B372694) ring. researchgate.net

Challenges in this area include achieving high regioselectivity, particularly when synthesizing more complex substituted pyrazoles. organic-chemistry.org Furthermore, scaling up these green methodologies for industrial applications while maintaining their cost-effectiveness and high yields remains a significant hurdle. Overcoming these challenges will require further innovation in catalyst design and reaction engineering to create truly sustainable pathways to this important chemical intermediate.

Exploration of Expanded Reactivity Profiles

The iodine atom at the 4-position of the pyrazole ring is a key functional handle that enables a wide range of subsequent chemical transformations. While its use in cross-coupling reactions is well-established, there is considerable scope for exploring and expanding its reactivity profile.

Future investigations could focus on novel coupling methodologies that go beyond traditional palladium-catalyzed reactions. This includes exploring the utility of other transition metals or even metal-free coupling conditions to access new chemical space. organic-chemistry.org For instance, the development of direct C-H functionalization methods adjacent to the pyrazole ring could offer more atom-economical routes to complex derivatives.

A significant challenge lies in controlling the regioselectivity of these reactions, especially when multiple reactive sites are present on the pyrazole core or its substituents. The interplay between the electronic effects of the methyl groups and the directing capabilities of the pyrazole nitrogens can lead to complex reaction outcomes. wiley.com A deeper understanding of these electronic and steric influences is crucial for designing selective and high-yielding transformations.

Design and Synthesis of Advanced Functional Materials

The unique electronic and coordination properties of the pyrazole ring make 3,5-dimethyl-4-iodopyrazole an attractive precursor for the design and synthesis of advanced functional materials. acs.orgacs.org Its ability to act as a ligand for metal ions opens up possibilities for creating novel coordination polymers, metal-organic frameworks (MOFs), and luminescent materials. dnu.dp.uarsc.org

One exciting avenue of research is the self-assembly of supramolecular structures. For example, this compound has been shown to form supramolecular nanotubes and microtubes that can be used for the organization of plasmonic nanoparticles. acs.orgacs.org Future work could explore the design of other self-assembling systems with tailored optical, electronic, or catalytic properties. The incorporation of this pyrazole derivative into polymers could also lead to materials with enhanced thermal stability, flame retardancy, or specific recognition capabilities.

The primary challenge in this field is achieving precise control over the final architecture and properties of the resulting materials. This requires a sophisticated understanding of the non-covalent interactions that govern self-assembly and the coordination chemistry of the pyrazole ligand with different metal centers. The rational design of these materials will be heavily reliant on the synergy between synthetic chemistry and advanced characterization techniques.

In-depth Mechanistic Studies of Biological Activities and Structure-Activity Relationships

Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govmdpi.com While numerous derivatives of this compound have been synthesized and screened for biological activity, a comprehensive understanding of their mechanisms of action at the molecular level is often lacking.

Future research should prioritize in-depth mechanistic studies to elucidate how these compounds interact with their biological targets. This involves identifying specific enzymes, receptors, or signaling pathways that are modulated by these pyrazole derivatives. Techniques such as X-ray crystallography of protein-ligand complexes, computational docking studies, and various biochemical assays will be instrumental in this endeavor.

A significant challenge is the establishment of clear structure-activity relationships (SAR). mdpi.com Systematically modifying the structure of this compound derivatives and correlating these changes with their biological effects will provide a roadmap for the rational design of more potent and selective therapeutic agents. This requires the synthesis of extensive compound libraries and high-throughput screening capabilities.

Computational Approaches for Rational Design of Derivatives and Complexes

Computational chemistry offers powerful tools for accelerating the discovery and development of new molecules based on the this compound scaffold. researchgate.net Density Functional Theory (DFT) calculations, for example, can be used to predict the geometric and electronic properties of novel derivatives and their metal complexes, providing insights into their reactivity and potential applications. researchgate.net

In the context of drug discovery, molecular modeling techniques such as quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that link the chemical structure of pyrazole derivatives to their biological activity. researchgate.net These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing.

The main challenge in this area is the accuracy of the computational models. The predictive power of these methods is highly dependent on the quality of the input data and the level of theory used. researchgate.net Continuous refinement of computational methodologies and their validation against experimental data are essential for their successful application in the rational design of new this compound-based compounds and materials. The integration of artificial intelligence and machine learning algorithms with these computational approaches holds the potential to further enhance the efficiency and accuracy of the design process.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,5-Dimethyl-4-iodopyrazole, and how can they inform experimental handling?

  • Answer : The compound (CAS 2033-45-6) has a molecular formula C₅H₇IN₂ and molecular weight 222.02 g/mol. Its melting point is 136–140°C . The iodine substituent enhances electrophilic reactivity, making it suitable for cross-coupling reactions. For handling, use inert atmospheres (N₂/Ar) to prevent decomposition, and store in cool, dry conditions away from oxidizers due to potential incompatibility .

Q. What synthetic routes are reported for this compound, and how can purity be optimized?

  • Answer : A common approach involves iodination of 3,5-dimethylpyrazole using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid under reflux. Post-synthesis, recrystallization from a DMF-EtOH (1:1) mixture improves purity (>98%) . Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1) and confirm purity using HPLC (C18 column, acetonitrile/water gradient).

Q. How should researchers characterize this compound spectroscopically?

  • Answer :

  • ¹H NMR : Expect signals for methyl groups at δ ~2.3–2.5 ppm (singlets) and pyrazole protons at δ ~7.5–8.0 ppm.
  • ¹³C NMR : The iodine-bearing carbon resonates at δ ~90–100 ppm due to heavy atom effects.
  • IR : Look for C-I stretching at ~500–600 cm⁻¹ and pyrazole ring vibrations at ~1500–1600 cm⁻¹.
    Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields during metal-catalyzed cross-coupling involving this compound?

  • Answer : Yield discrepancies often arise from ligand-metal mismatches or solvent polarity effects. For Pd-catalyzed reactions (e.g., Suzuki-Miyaura), use Pd(PPh₃)₄ in toluene/water mixtures at 80°C. If yields drop, switch to Buchwald-Hartwig conditions (XPhos ligand, Cs₂CO₃ base) . Kinetic studies (e.g., variable-temperature NMR) can identify rate-limiting steps, while DFT calculations (e.g., B3LYP/6-31G*) optimize transition states .

Q. How can computational chemistry predict the coordination behavior of this compound in transition metal complexes?

  • Answer : Density Functional Theory (DFT) models (e.g., Gaussian 16) reveal that the iodine atom acts as a weak σ-donor, while the pyrazole nitrogen binds strongly to metals like Pd(II) or Cu(I). Compare computed bond lengths/angles with experimental X-ray data (e.g., [PdCl₂(4-iodopyrazole)₂] complexes show Pd-N distances ~2.05 Å) . Use Natural Bond Orbital (NBO) analysis to quantify donor-acceptor interactions.

Q. What mechanistic insights explain regioselectivity in electrophilic substitution reactions of this compound?

  • Answer : The electron-withdrawing iodine group directs electrophiles to the less hindered C-3 position. For nitration, a mixture of HNO₃/H₂SO₄ at 0°C favors mono-substitution. Kinetic isotope effect (KIE) studies and Hammett plots (σ⁺ values) validate the dominance of electronic over steric effects . Competing pathways (e.g., iodonium ion intermediates) can be probed via trapping experiments with NaI.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.